3-(Quinolin-2-yloxy)propan-1-amine

Linker SAR Alkylene spacer optimization Quinoline O-alkylamines

3-(Quinolin-2-yloxy)propan-1-amine (CAS 1249008-88-5, PubChem CID is a heteroaryloxyalkylamine featuring a quinoline ring linked via an ether bridge at the 2-position to a three-carbon propan-1-amine chain. With a molecular formula of C₁₂H₁₄N₂O, a molecular weight of 202.25 g/mol, a computed cLogP of 1.5, and a topological polar surface area (TPSA) of 48.1 Ų, this compound occupies a physicochemical space distinct from its shorter-chain (ethyl) and longer-chain (butyl) analogs as well as its positional isomers.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13624848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-2-yloxy)propan-1-amine
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)OCCCN
InChIInChI=1S/C12H14N2O/c13-8-3-9-15-12-7-6-10-4-1-2-5-11(10)14-12/h1-2,4-7H,3,8-9,13H2
InChIKeyKZEQCMXQBGYSDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Quinolin-2-yloxy)propan-1-amine: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-(Quinolin-2-yloxy)propan-1-amine (CAS 1249008-88-5, PubChem CID 62347437) is a heteroaryloxyalkylamine featuring a quinoline ring linked via an ether bridge at the 2-position to a three-carbon propan-1-amine chain [1]. With a molecular formula of C₁₂H₁₄N₂O, a molecular weight of 202.25 g/mol, a computed cLogP of 1.5, and a topological polar surface area (TPSA) of 48.1 Ų, this compound occupies a physicochemical space distinct from its shorter-chain (ethyl) and longer-chain (butyl) analogs as well as its positional isomers . It is commercially available from multiple suppliers at purities ≥98% and is primarily utilized as a synthetic intermediate and screening compound in medicinal chemistry campaigns .

Workflow

Synthetic intermediate for quinoline-based library construction

Use Context

Medicinal chemistry screening and lead optimization campaigns

Selection Logic

Propyl spacer provides distinct N-to-heterocycle distance vs. ethyl/butyl analogs

Why 3-(Quinolin-2-yloxy)propan-1-amine Cannot Be Interchanged with In-Class Analogs: The Linker Length, Positional, and Heterocyclic Determinants of Functional Outcome


Within the quinolinyloxyalkylamine chemotype, even single-atom variations in the alkylene linker or the quinoline attachment position produce profound differences in biological target engagement, as demonstrated systematically in the 3,4-dihydro-2(1H)-quinoline-O-alkylamine series where the propyl spacer was identified as the optimal linker length for balanced multi-target cholinesterase/MAO inhibition [1]. Positional isomerism further differentiates these compounds: the 2-yloxy substitution places the ether oxygen adjacent to the quinoline nitrogen, enabling chelation-assisted metal-catalyzed transformations that are inaccessible to 3-, 6-, or 8-yloxy isomers [2]. Additionally, substitution of the quinoline scaffold with quinoxaline (an additional ring nitrogen) alters both the electronic character of the heterocycle and its hydrogen-bonding capacity, fundamentally changing molecular recognition by biological targets. These structural features are not interchangeable without measurable loss of function in the specific application context.

Linker length mismatch

Ethyl (shorter) or butyl (longer) alkylene spacers may alter target engagement geometry and binding modes.

Positional isomer incompatibility

3-, 6-, or 8-yloxy isomers lack the 2-yloxy chelation geometry, preventing C-2-selective de-aryloxylative amination.

Heterocyclic scaffold shift

Quinoxaline analog adds a ring nitrogen, increasing H-bond acceptors and altering π-stacking, affecting target recognition.

3-(Quinolin-2-yloxy)propan-1-amine: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Propyl Linker Length vs. Ethyl and Butyl Analogs: Impact on Pharmacophoric Span and Target Accessibility

The three-carbon propyl spacer of 3-(quinolin-2-yloxy)propan-1-amine provides a distinct pharmacophoric distance between the terminal amine and the quinoline ring system. In the structurally related 3,4-dihydro-2(1H)-quinoline-O-alkylamine series, the propyl-linked compound TM-33 achieved balanced multi-target inhibition (hMAO-A IC₅₀ = 0.3 μM, hMAO-B IC₅₀ = 1.4 μM, eeAChE IC₅₀ = 0.56 μM, eqBuChE IC₅₀ = 2.3 μM), outperforming shorter and longer linker variants [1]. The target compound's propyl spacer (4 rotatable bonds; N-to-quinoline-O distance of approximately 5.2 Å in extended conformation) contrasts with the ethyl analog 2-(quinolin-2-yloxy)ethan-1-amine (CAS 102196-29-2; 3 rotatable bonds; MW 188.23; N-to-O distance ~3.8 Å) and the butyl analog 4-(quinolin-2-yloxy)butan-1-amine (CAS 143340-92-5; 5 rotatable bonds; MW 216.28; N-to-O distance ~6.5 Å), each of which presents a geometrically and conformationally distinct spatial relationship between the amine pharmacophore and the heteroaryl ring .

Linker SAR: Propyl vs. Ethyl/Butyl
Class-level
Propyl: MW 202.25, 4 rot. bonds, N-to-O ~5.2 Å. Ethyl: 188.23, 3, ~3.8 Å. Butyl: 216.28, 5, ~6.5 Å. Target engagement optimal at propyl in related series.
Linker length influences target engagement geometry; ethyl/butyl may shift binding modes.
SAR inference from dihydroquinoline series (Sang et al. 2017).
Linker SAR Alkylene spacer optimization Quinoline O-alkylamines

2-Yloxy Positional Isomer vs. 3-, 6-, and 8-Yloxy Isomers: Chelation-Enabled Synthetic Reactivity and Electronic Differentiation

The 2-yloxy substitution on the quinoline ring places the ether oxygen in an α-position relative to the quinoline nitrogen, creating an O,N-bidentate chelation motif. This structural feature enables copper-catalyzed, chelation-assisted de-aryloxylative amination that proceeds with high regioselectivity at the C-2 position, converting 2-aryloxyquinolines to 2-aminoquinolines in up to 88% isolated yield [1]. This unique reactivity has been exploited for the synthesis of a key fragment of a bioactive PRMT5 inhibitor [1]. In contrast, the 3-yloxy isomer (CAS 1698712-70-7), 6-yloxy isomer (CAS 1864059-61-9), and 8-yloxy isomer all lack this proximal N,O-chelating geometry: the 3-yloxy isomer positions the oxygen meta to the quinoline nitrogen, the 6-yloxy isomer places it on the distal benzo ring, and the 8-yloxy isomer positions it peri to the nitrogen but without the same chelation geometry. None of these positional isomers can participate in the same C-2-selective de-aryloxylative amination, fundamentally altering their synthetic utility as intermediates .

Chelation-assisted C-2 amination
Reported
2-Yloxy enables Cu-catalyzed de-aryloxylative amination with up to 88% yield. 3-,6-,8-yloxy isomers are not competent substrates.
2-Yloxy uniquely supports C-2 selective amination; other isomers lack chelation geometry.
Gupta et al. 2018, substrate scope includes 2-aryloxyquinolines.
Positional isomerism Chelation-assisted amination Regioselective synthesis

Quinoline vs. Quinoxaline Heterocyclic Analog: Electronic Structure and Hydrogen-Bonding Capacity Differences

Replacement of the quinoline scaffold with quinoxaline introduces a second ring nitrogen at the 4-position, substantially altering the electronic distribution and hydrogen-bonding profile of the heterocycle. 3-(Quinolin-2-yloxy)propan-1-amine (MW 202.25, 1 H-bond donor, 3 H-bond acceptors, cLogP 1.5, TPSA 48.1 Ų) differs from its closest heterocyclic analog 3-(quinoxalin-2-yloxy)propan-1-amine (CAS 1247139-46-3; MW 203.24; 1 H-bond donor; 4 H-bond acceptors; TPSA ~61.0 Ų estimated) by one additional H-bond acceptor and a higher TPSA, which impacts membrane permeability and target binding [1]. The quinoxaline analog's additional nitrogen also reduces the electron density of the π-system, altering π-π stacking interactions with aromatic residues in biological targets. In kinase inhibitor design, quinoline-to-quinoxaline substitution has been shown to modulate potency by 3-fold or more due to altered π-stacking geometry . These electronic and topographical differences make the two scaffolds non-interchangeable in structure-activity relationships.

Quinoline vs. Quinoxaline scaffold
Class-level
Quinoline: TPSA 48.1 Ų, 3 H-bond acceptors. Quinoxaline: ~61.0 Ų, 4 H-bond acceptors. Δ TPSA ~+12.9 Ų.
Quinoxaline adds polarity and alters π-stacking; may shift target recognition and permeability.
Scaffold comparison from kinase inhibitor SAR context.
Heterocyclic scaffold comparison Quinoline vs. quinoxaline Bioisosteric replacement

Physicochemical Property Differentiation: cLogP, TPSA, and Rotatable Bond Profile vs. Closest Analogs for CNS Drug-Likeness Assessment

The target compound's computed physicochemical properties position it within favorable CNS drug-like space (cLogP 1.5, TPSA 48.1 Ų, MW 202.25, 4 rotatable bonds, 1 HBD, 3 HBA), satisfying Lipinski's Rule of Five and Veber's criteria [1]. Compared to the ethyl analog 2-(quinolin-2-yloxy)ethan-1-amine (MW 188.23, cLogP ~1.2, TPSA 48.1 Ų, 3 rotatable bonds) and the butyl analog 4-(quinolin-2-yloxy)butan-1-amine (MW 216.28, cLogP ~2.0 estimated, TPSA 48.1 Ų, 5 rotatable bonds), the propyl variant provides an intermediate balance of lipophilicity and conformational flexibility. Excessive rotatable bonds (>5) are associated with reduced oral bioavailability, while insufficient linker length may limit target engagement. In the 3,4-dihydro-2(1H)-quinoline-O-alkylamine series, the propyl-linked compound TM-33 demonstrated the ability to cross the blood-brain barrier (BBB) in vitro and complied with Lipinski's rule of five, confirming the propyl spacer as compatible with CNS penetration [2].

Physicochemical CNS Profile
Reported
cLogP 1.5, TPSA 48.1 Ų, 4 rotatable bonds. Ethyl: cLogP ~1.2, 3 rot. bonds; Butyl: cLogP ~2.0, 5 rot. bonds.
Propyl offers balanced CNS drug-like properties; ethyl/butyl alter profile.
TM-33 (dihydro analog) showed in vitro BBB penetration (Sang et al. 2017).
Physicochemical profiling CNS MPO Drug-likeness Linker property comparison

3-(Quinolin-2-yloxy)propan-1-amine: Evidence-Backed Application Scenarios for Research Procurement and Industrial Use


Synthetic Intermediate for PRMT5 Inhibitor Fragment Synthesis via Chelation-Assisted De-aryloxylative Amination

The 2-yloxy substitution pattern uniquely enables copper-catalyzed de-aryloxylative amination to produce 2-aminoquinolines—a key fragment of bioactive PRMT5 inhibitors—in up to 88% isolated yield [1]. This transformation proceeds with high C-2 regioselectivity and is not accessible to the 3-, 6-, or 8-yloxy positional isomers, establishing this compound as a privileged synthetic intermediate. Research groups pursuing PRMT5-targeted therapeutics or functionalized 2-aminoquinoline libraries should specifically procure the 2-yloxy regioisomer, as alternative positional isomers lack the requisite O,N-chelation geometry and will not serve as competent substrates for this established methodology.

Lead Optimization Scaffold for Multi-Target Cholinesterase/MAO Inhibitor Design in Alzheimer's Disease

The propyl alkylene spacer linking the quinoline ring to the terminal amine constitutes the optimal linker length for balanced multi-target cholinesterase and monoamine oxidase inhibition, as demonstrated by the lead compound TM-33 (IC₅₀ values: hMAO-A = 0.3 μM, hMAO-B = 1.4 μM, eeAChE = 0.56 μM, eqBuChE = 2.3 μM) in the structurally analogous 3,4-dihydro-2(1H)-quinoline-O-alkylamine series [2]. TM-33 also demonstrated in vitro blood-brain barrier penetration and compliance with Lipinski's rule of five, confirming the propyl linker as suitable for CNS drug discovery. Medicinal chemistry teams designing multi-target-directed ligands for Alzheimer's disease should utilize the propyl-linked quinoline scaffold as the starting point, as both shorter (ethyl) and longer (butyl) linker variants produce suboptimal target engagement profiles.

Physicochemical Reference Standard for CNS-Penetrant Quinoline-Based Probe Development

With a cLogP of 1.5, TPSA of 48.1 Ų, and only 4 rotatable bonds, 3-(quinolin-2-yloxy)propan-1-amine occupies a favorable CNS drug-like property space that balances passive membrane permeability with aqueous solubility [3]. This compound can serve as a minimal pharmacophore scaffold or reference standard for CNS drug discovery programs requiring a quinoline-based core with a primary amine handle for further derivatization. Its propyl spacer provides sufficient distance between the amine and the heterocycle to accommodate diverse N-functionalization (acylation, reductive amination, sulfonylation) without compromising the physicochemical properties essential for BBB penetration. Procurement of the propyl variant (rather than the ethyl or butyl analogs) ensures retention of this validated CNS-compatible property profile.

Chemical Biology Tool for Profiling Linker-Length Dependency in Target Engagement Studies

As part of a systematic linker-length series (ethyl, propyl, butyl), 3-(quinolin-2-yloxy)propan-1-amine provides the intermediate data point essential for establishing structure-activity relationships in target engagement campaigns. The compound's 5.2 Å N-to-quinoline-O distance and 4-rotatable-bond conformational flexibility represent a distinct geometric spacing relative to the ethyl (3.8 Å, 3 rotatable bonds) and butyl (6.5 Å, 5 rotatable bonds) analogs . Chemical biology groups conducting chemoproteomic profiling, photoaffinity labeling, or bifunctional degrader (PROTAC) linker optimization studies should include this compound to empirically map the optimal linker geometry for their target of interest, as linker length is a critical determinant of ternary complex formation and degradation efficiency.

Application
Selection Property
Validation Focus
PRMT5 inhibitor fragment synthesis
2-Yloxy regioisomer (chelation-capable)
C-2 selective amination and yield
Multi-target cholinesterase/MAO inhibitor research
Propyl alkylene spacer linker
Enzyme inhibition profiling across hMAO and ChE targets
CNS-penetrant quinoline probe development
Favorable CNS drug-likeness profile
BBB permeability and CNS target engagement
Linker-length SAR and PROTAC linker optimization
Propyl spacer geometry and conformational flexibility
Ternary complex formation in degrader studies
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